molecular formula C22H32O2 B086580 17-Methylprogesterone CAS No. 1046-28-2

17-Methylprogesterone

Katalognummer: B086580
CAS-Nummer: 1046-28-2
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: UFIQEZHBGZCWRS-QZKGNRECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methylprogesterone involves several steps. One common method includes the use of 17α-acetoxypregn-4-ene-3,20-dione as an intermediate. This intermediate is prepared by reacting 17α-acetoxypregn-4-ene-3,20-dione with ethylene glycol dimethyl ether and triethyl orthoformate in the presence of methanesulphonic acid . The reaction mixture is stirred and heated until complete conversion is achieved .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

17-Methylprogesterone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 17α-hydroxyprogesterone .

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy (HRT)

MPA is widely used in HRT to alleviate menopausal symptoms in women. It mimics the effects of natural progesterone, helping to regulate the menstrual cycle and reduce symptoms such as hot flashes and mood swings.

Case Study: Cognitive Effects of MPA in HRT

A study investigated the cognitive effects of long-term MPA treatment in combination with 17 β-estradiol on aged female rats. Results indicated that this combination impaired performance in spatial memory tasks compared to other hormone treatments, suggesting that MPA may negatively affect cognitive function when used long-term .

Contraception

MPA is a key component in various contraceptive methods, most notably as an injectable contraceptive known as Depo-Provera. It provides effective pregnancy prevention for up to three months per injection.

Efficacy and Usage

  • Dosage : A single 150 mg intramuscular injection is administered every three months.
  • User Base : Approximately 20 million women globally use MPA for contraception .

Treatment of Endometrial and Mammary Cancers

MPA has been employed as a therapeutic agent in treating endometrial and breast cancers due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Synergistic Effects with Metformin

Research demonstrated that combining MPA with metformin exhibited potent inhibitory effects on endometrial cancer cells, suggesting a potential strategy for enhancing cancer treatment efficacy . The study highlighted that both agents work synergistically to impair cell proliferation and induce cell cycle arrest.

Immune Modulation

MPA has been shown to influence immune responses, particularly in the context of inflammation and autoimmune conditions. It modulates T cell cytokine production, which can be beneficial in managing autoimmune diseases.

Research Findings

  • MPA decreases the production of pro-inflammatory cytokines such as IL-17A while increasing IL-22 production by Th22 cells, indicating its role in regulating immune responses .
  • This modulation can help limit tissue damage during inflammatory responses, making MPA a candidate for therapeutic interventions in autoimmune diseases.

Effects on Pregnancy and Ovarian Stimulation

In reproductive medicine, MPA is used alongside human menopausal gonadotropin (hMG) for ovarian stimulation during assisted reproductive technologies (ART). This combination has been effective in improving outcomes for women undergoing fertility treatments .

Research and Development

Ongoing research continues to explore new applications of MPA, including its role in managing abnormal uterine bleeding associated with long-acting contraceptives. Studies have indicated that MPA may influence the expression of specific genes related to endometrial health .

Summary Table of Applications

ApplicationDescriptionEvidence/Case Studies
Hormone Replacement TherapyAlleviates menopausal symptoms; regulates menstrual cyclesCognitive impairment noted in animal studies
ContraceptionInjectable contraceptive offering long-term pregnancy prevention20 million users globally
Cancer TreatmentInhibits growth of endometrial and breast cancersSynergistic effects with metformin
Immune ModulationModulates T cell responses; reduces inflammationAlters cytokine production
Ovarian StimulationUsed with hMG for enhanced fertility outcomesEffective in ART protocols

Eigenschaften

CAS-Nummer

1046-28-2

Molekularformel

C22H32O2

Molekulargewicht

328.5 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1

InChI-Schlüssel

UFIQEZHBGZCWRS-QZKGNRECSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C

Isomerische SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C

Kanonische SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.